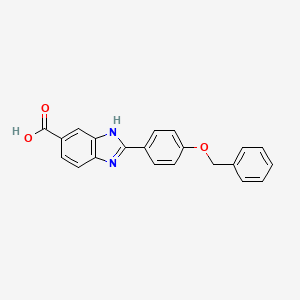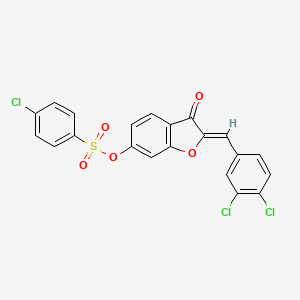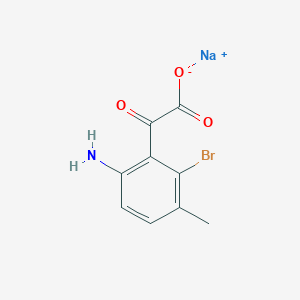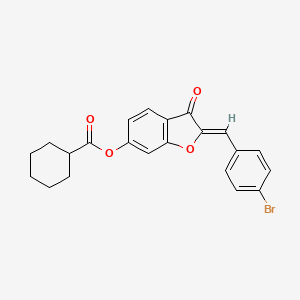
2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a carboxylic acid group at the 6-position and a 2-[4-(phenylmethoxy)phenyl] substituent, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The phenylmethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylmethoxyphenyl halide reacts with the benzimidazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
- 1H-Benzimidazole-2-carboxylic acid
- 2-Mercapto-1H-benzimidazole-6-carboxylic acid
- Pyrimido[1,2-a]benzimidazoles
Comparison: 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit enhanced biological activity or selectivity towards certain targets, making it a valuable compound for research and development.
Properties
CAS No. |
174422-18-5 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25) |
InChI Key |
HGLQZMHFAPHBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12218781.png)
![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B12218786.png)


![1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B12218799.png)
![4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12218804.png)
![4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12218825.png)


![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12218846.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12218854.png)
![1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride](/img/structure/B12218856.png)
![Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester](/img/structure/B12218862.png)

